Methyl 6-hydrazinylpyridazine-3-carboxylate hydrochloride
Description
“Methyl 6-hydrazinylpyridazine-3-carboxylate hydrochloride” is a chemical compound with the molecular formula C6H9ClN4O2 . It is also known by its IUPAC name, methyl 6-hydrazino-3-pyridazinecarboxylate hydrochloride .
Molecular Structure Analysis
The molecular structure of “Methyl 6-hydrazinylpyridazine-3-carboxylate hydrochloride” can be represented by the InChI code:1S/C6H8N4O2.ClH/c1-12-6(11)4-2-3-5(8-7)10-9-4;/h2-3H,7H2,1H3,(H,8,10);1H
. The Canonical SMILES representation is COC(=O)C1=NN=C(C=C1)NN
. Physical And Chemical Properties Analysis
“Methyl 6-hydrazinylpyridazine-3-carboxylate hydrochloride” has a molecular weight of 204.614 g/mol. The compound has a Hydrogen Bond Donor Count of 2 and a Hydrogen Bond Acceptor Count of 6 . It has a Rotatable Bond Count of 3 . The Topological Polar Surface Area is 90.1 Ų . The compound has a Complexity of 164 .Scientific Research Applications
Pharmacological Properties of Hydrazine Derivatives
Hydrazine derivatives have been extensively studied for their pharmacological applications. For instance, hydrazine-based drugs like Hydralazine are known for their vasodilatory effects, primarily used in the treatment of hypertension (McTavish, Young, & Clissold, 1990). These compounds exhibit therapeutic potential by modulating vascular smooth muscle tone, indicating that methyl 6-hydrazinylpyridazine-3-carboxylate hydrochloride could also possess vasodilatory properties, subject to specific structural activity relationships and pharmacokinetics studies.
Chemical Synthesis and Modification
Hydrazine derivatives play a crucial role in chemical synthesis, serving as intermediates in the production of various heterocyclic compounds. Their reactivity allows for the construction of complex molecules with potential biological activities. As such, methyl 6-hydrazinylpyridazine-3-carboxylate hydrochloride could be explored for synthesizing novel compounds with potential pharmacological activities (De, Baltas, & Bedos-Belval, 2011).
Potential for Anticancer Activity
Certain hydrazine derivatives have been evaluated for their anticancer properties, suggesting a framework for investigating methyl 6-hydrazinylpyridazine-3-carboxylate hydrochloride in oncology research. For example, cinnamic acid derivatives, which can be synthesized from hydrazine compounds, have shown promise as anticancer agents (De, Baltas, & Bedos-Belval, 2011). This potential application warrants further investigation into the anticancer activity of methyl 6-hydrazinylpyridazine-3-carboxylate hydrochloride.
properties
IUPAC Name |
methyl 6-hydrazinylpyridazine-3-carboxylate;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N4O2.ClH/c1-12-6(11)4-2-3-5(8-7)10-9-4;/h2-3H,7H2,1H3,(H,8,10);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MLCYNQDLYZUSFW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NN=C(C=C1)NN.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9ClN4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
1788044-11-0 | |
Record name | 3-Pyridazinecarboxylic acid, 6-hydrazinyl-, methyl ester, hydrochloride (1:2) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1788044-11-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID00725564 | |
Record name | Methyl 6-hydrazinylpyridazine-3-carboxylate--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00725564 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 6-hydrazinylpyridazine-3-carboxylate hydrochloride | |
CAS RN |
1313738-63-4, 1234616-16-0 | |
Record name | 3-Pyridazinecarboxylic acid, 6-hydrazinyl-, methyl ester, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1313738-63-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl 6-hydrazinylpyridazine-3-carboxylate--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00725564 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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